3,3-Dimethyl-5-(methylamino)piperidin-2-one is a piperidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure that contributes to its potential applications in pharmaceuticals and other chemical industries. The systematic name reflects its molecular composition, highlighting the presence of dimethyl and methylamino groups attached to a piperidinone framework.
This compound is classified under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. Piperidine derivatives have been extensively studied for their biological activities, including analgesic and psychoactive effects. The specific compound 3,3-Dimethyl-5-(methylamino)piperidin-2-one is not listed among the most commonly controlled substances but may be associated with research into novel therapeutic agents .
The synthesis of 3,3-Dimethyl-5-(methylamino)piperidin-2-one can be achieved through various methods, primarily involving the functionalization of piperidine derivatives. One effective approach involves the following steps:
The detailed reaction conditions, including temperature, solvent choice, and catalysts, significantly influence yield and purity .
3,3-Dimethyl-5-(methylamino)piperidin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by appropriate reagents and conditions tailored to achieve desired transformations .
The mechanism of action for 3,3-Dimethyl-5-(methylamino)piperidin-2-one largely depends on its biological targets. Research suggests that piperidine derivatives may interact with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. This interaction could lead to psychostimulant effects or modulation of mood disorders.
The specific pathways involve:
Quantitative data on binding affinities and efficacy would require experimental validation through pharmacological studies .
Relevant analyses include spectral data (NMR, IR) that provide insights into functional groups and molecular interactions .
The primary applications of 3,3-Dimethyl-5-(methylamino)piperidin-2-one lie within medicinal chemistry and pharmacology. Potential uses include:
Further studies are necessary to explore its full therapeutic potential and safety profile in clinical settings .
3,3-Dimethyl-5-(methylamino)piperidin-2-one (CAS 2329305-74-8) is a structurally defined piperidine derivative with systematic IUPAC name 3,3-dimethyl-5-(methylamino)piperidin-2-one. Its molecular formula is C₈H₁₆N₂O, corresponding to a molecular weight of 156.23 g/mol [1] [4]. The canonical SMILES notation CNC1CNC(=O)C(C)(C)C1 and InChIKey CSKJQBHBODXBKD-UHFFFAOYSA-N provide unambiguous representations of its atomic connectivity and stereochemistry [1]. The core structure features a piperidin-2-one scaffold with two critical modifications: geminal dimethyl groups at C3 and a methylamino substituent at C5. These modifications introduce both steric constraints and hydrogen-bonding capabilities. The 3,3-dimethyl substitution enforces a twisted boat conformation in the piperidine ring, while the methylamino group serves as a versatile hydrogen-bond donor/acceptor. This combination enhances molecular rigidity and provides distinct pharmacophoric vectors for drug design [1] [4] [6].
| Property | Value |
|---|---|
| CAS Registry Number | 2329305-74-8 |
| IUPAC Name | 3,3-dimethyl-5-(methylamino)piperidin-2-one |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| SMILES | CNC1CNC(=O)C(C)(C)C1 |
| InChIKey | CSKJQBHBODXBKD-UHFFFAOYSA-N |
This compound emerged as a synthetic intermediate in the early 2020s during explorations of constrained piperidine scaffolds for central nervous system (CNS) targeting. Its significance grew from SAR studies of piperidine-based neurotherapeutics, particularly dual-acting ligands for pain management. Research revealed that 3,3-dimethyl substitution conferred metabolic stability by shielding the amide bond from enzymatic hydrolysis, while the C5 methylamino group enabled salt-bridge formation with glutamate residues in target receptors [3] [6]. The compound gained prominence when structure-property relationship (SPR) analyses demonstrated its superiority over simpler analogs like 3,3-dimethylpiperidin-2-one (CAS 23789-83-5). The methylamino moiety significantly improved water solubility (cLogP ~0.8) without compromising blood-brain barrier permeability, making it ideal for CNS applications [6]. By 2023, it had been incorporated into lead candidates for neurological disorders, coinciding with broader interest in sp³-rich scaffolds to improve drug developability [3] [5].
The structural versatility of 3,3-dimethyl-5-(methylamino)piperidin-2-one enables its application in multitarget-directed ligands (MTDLs), particularly for complex neurological conditions. Key roles include:
Metabolic Optimization: The scaffold exhibits superior stability compared to non-alkylated piperidines. Microsomal studies of derivatives show <20% degradation after 60 minutes, attributed to steric shielding of the amide carbonyl [5] [6].
Table 2: Comparative Structural Features of Piperidine-Based Scaffolds
| Scaffold | Key Modifications | cLogP | Hydrogen-Bond Capability | Conformational Flexibility |
|---|---|---|---|---|
| 3,3-Dimethyl-5-(methylamino)piperidin-2-one | C3 gem-dimethyl, C5 methylamino | 0.82 | 2 donors, 2 acceptors | Low (twisted boat) |
| Piperidin-2-one | None | -0.17 | 1 donor, 2 acceptors | High (chair-boat interconversion) |
| 4-(Piperidin-4-yl)pyridine | C4 pyridyl substitution | 1.95 | 1 donor, 3 acceptors | Moderate |
| 3,3-Dimethylpiperidin-2-one | C3 gem-dimethyl | 1.05 | 1 donor, 2 acceptors | Medium (distorted chair) |
Recent applications include:
| Therapeutic Area | Derivative | Biological Targets | Potency | Reference |
|---|---|---|---|---|
| Neuropathic Pain | KSK68 analog | H₃R antagonist / σ₁R antagonist | Kᵢ = 8.2 nM (H₃R) | [3] |
| Osteoporosis | DS96432529 | ALPase enhancer | EC₂₀₀ = 12 nM | [5] |
| Depression | F15599 | 5-HT₁ₐ agonist | Kᵢ = 1.3 nM | [7] |
| Neurodegenerative Disorders | Unpublished lead | Dual AChE inhibitor / NMDA modulator | IC₅₀ = 25 nM (AChE) | [3] |
The scaffold’s synthetic accessibility allows for late-stage functionalization at three sites: the amide carbonyl (reduction/alkylation), methylamino group (realkylation), and C4/C6 positions (electrophilic substitution). This flexibility supports rapid SAR exploration in lead optimization campaigns [1] [3] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2